![molecular formula C9H13NOS B1467149 [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol CAS No. 1492881-53-4](/img/structure/B1467149.png)
[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol
Übersicht
Beschreibung
1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol (TAME) is a versatile, organosulfur compound that has been extensively studied in the scientific community due to its wide range of applications. It is a sulfur-containing heterocyclic compound with a molecular formula of C7H9NO2S and a molecular weight of 165.22 g/mol. TAME is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. It is a low-toxicity compound and has been used in a variety of research applications, including organic synthesis, medicinal chemistry, and drug design.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, including compounds like “[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol”, have been identified as potent antimicrobial agents . Their structural framework allows for interaction with bacterial cell walls and enzymes, leading to the inhibition of microbial growth. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Pharmaceutical Development: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them valuable in the pharmaceutical industry for the development of drugs that can treat conditions like arthritis and other inflammatory diseases . Their mechanism of action typically involves the inhibition of inflammatory mediators and signaling pathways.
Material Science: Corrosion Inhibitors
In material science, thiophene compounds are used as corrosion inhibitors for metals . They form a protective layer on the metal surface, preventing oxidation and degradation. This application is particularly important in industries where metal longevity is critical.
Organic Electronics: Light-Emitting Diodes (LEDs)
Thiophene-based compounds are utilized in the fabrication of organic light-emitting diodes (LEDs) . Their electronic properties allow them to emit light when an electric current is applied, which is essential for the development of flexible and energy-efficient displays.
Drug Discovery: Kinase Inhibition
Kinases are enzymes that play a significant role in cell signaling and are targets for cancer therapy. Thiophene derivatives have been shown to inhibit kinase activity, making them valuable lead compounds in cancer drug discovery efforts .
Neuropharmacology: Anti-psychotic Medications
The structural diversity of thiophene derivatives enables their use in neuropharmacology as anti-psychotic medications . They can modulate neurotransmitter systems in the brain, offering therapeutic benefits for mental health conditions.
Chemotherapy: Anti-cancer Agents
Thiophene derivatives exhibit anti-cancer properties by interfering with cell division and DNA replication in cancer cells . This makes them promising candidates for chemotherapy drugs, with the potential to target various types of cancer.
Biochemistry: Enzyme Modulators
In biochemistry, thiophene derivatives are explored as enzyme modulators . They can bind to enzymes and alter their activity, which is useful in regulating biochemical pathways for therapeutic purposes.
Wirkmechanismus
Biochemical Pathways
Azetidine derivatives have been found to possess various biological activities , suggesting that they may affect multiple pathways.
Result of Action
Given the diverse biological activities of azetidine derivatives , this compound may have multiple effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that azetidines are generally stable compounds , suggesting that [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol may also exhibit good stability under various environmental conditions.
Eigenschaften
IUPAC Name |
[1-(thiophen-3-ylmethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-9-4-10(5-9)3-8-1-2-12-7-8/h1-2,7,9,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYEPVPBIAKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



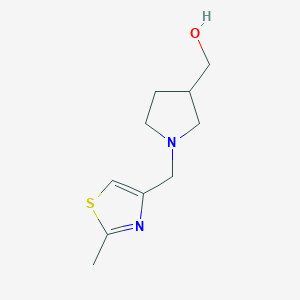
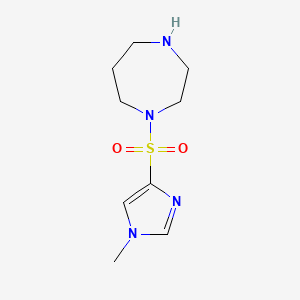
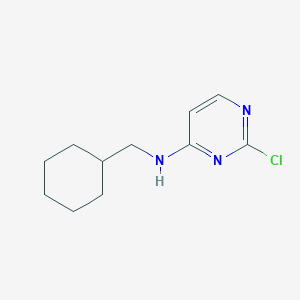
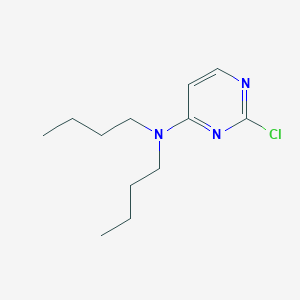
![{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine](/img/structure/B1467074.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)
![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
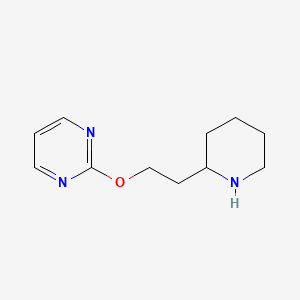
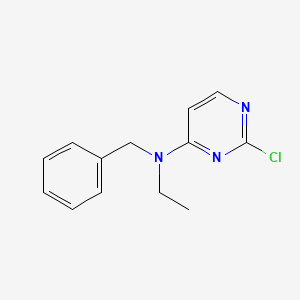
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)
![[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467085.png)
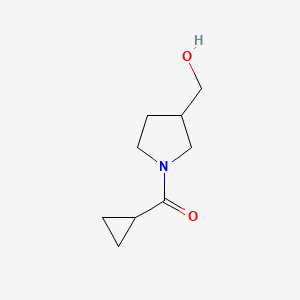
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)